2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
“2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C22H16N4O7 . It is also known by other names such as “N-[2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide” and has a ChemSpider ID of 1365569 .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including “this compound”, involves a series of chemical reactions . The synthesized compounds are confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The average mass of the molecule is 448.385 Da and the monoisotopic mass is 448.101898 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. More detailed information about these reactions may be found in specialized chemical databases and literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound has a specific molecular formula and mass .Future Directions
Properties
IUPAC Name |
2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-10-11-20-18(12-14)24-22(27-20)15-6-5-7-16(13-15)23-21(25)17-8-3-4-9-19(17)26-2/h3-13H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRTZIIPKBBLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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